![molecular formula C13H15F3O5S B1588564 ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate CAS No. 88767-98-0](/img/structure/B1588564.png)
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
Overview
Description
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is an organic compound that features a trifluoromethylsulfonyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity .
Mechanism of Action
Target of Action
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is a compound that primarily targets carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, serving as a bridge in the transfer of electrons during these processes.
Mode of Action
The interaction of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate with its targets involves the introduction of a trifluoromethyl group into the carbon-centered radical intermediates . This process, known as trifluoromethylation, results in the formation of a new compound with altered properties.
Biochemical Pathways
The introduction of the trifluoromethyl group by Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate affects various biochemical pathways. It primarily influences the pathways involving carbon-centered radical intermediates . The downstream effects include the alteration of the chemical and metabolic stability of the compounds involved in these pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate significantly impact its bioavailability. The trifluoromethyl group in the compound enhances its lipophilicity, which can improve absorption and distribution within the body . .
Result of Action
The molecular and cellular effects of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate’s action primarily involve the alteration of the properties of the target compounds. The introduction of the trifluoromethyl group can enhance the effect of these compounds in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
The action, efficacy, and stability of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate can be influenced by various environmental factors. For instance, the process of photoredox catalysis, which is involved in the compound’s mode of action, can be performed under visible light irradiation and operationally simple conditions at room temperature . Therefore, factors such as light exposure and temperature can potentially affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light irradiation facilitates the generation of the trifluoromethyl radical . Common reagents include trifluoromethyl sulfonyl chloride and photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photoredox systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the trifluoromethyl group can be oxidized or reduced.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonyl derivatives .
Scientific Research Applications
Organic Synthesis
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is primarily utilized as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group is particularly valuable for introducing unique properties into synthesized compounds, such as increased lipophilicity and metabolic stability .
Pharmaceutical Development
The compound has been investigated for its potential therapeutic properties. Its ability to modify biological activity through the introduction of the trifluoromethyl group makes it a candidate for drug development. For example, it has been used in the synthesis of derivatives that exhibit enhanced pharmacological effects compared to their parent compounds.
Research has shown that this compound interacts with carbon-centered radical intermediates in biochemical pathways. This interaction can influence various biological processes, making it a subject of interest in pharmacology and biochemistry .
Case Study 1: Synthesis of Enalapril-d3 Hydrochloride
In a study focusing on the synthesis of Enalapril-d3 Hydrochloride, this compound was identified as a crucial intermediate. The synthesis involved several steps where the trifluoromethyl group played a key role in enhancing the yield and purity of the final product .
Case Study 2: Photoredox Catalysis
Another study explored the use of this compound in photoredox catalysis. Under visible light irradiation, the compound facilitated the generation of trifluoromethyl radicals, which were then used to synthesize various organic compounds with high efficiency .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds also feature the trifluoromethyl group and exhibit similar stability and lipophilicity.
Trifluoromethylketones: Known for their use in various synthetic applications and biological studies.
Alkyltriflones: Utilized in the synthesis of diverse fluorinated compounds through selective C–F bond activation.
Biological Activity
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15F3O5S
- Molecular Weight : 340.31 g/mol
- CAS Number : 88767-98-0
This compound features a trifluoromethylsulfonyl group, which is significant in various chemical applications, especially in pharmaceuticals and agrochemicals .
This compound primarily targets carbon-centered radical intermediates. The introduction of the trifluoromethyl group enhances the compound's lipophilicity, which can improve absorption and distribution within biological systems .
Biochemical Pathways
The compound influences several biochemical pathways by altering the properties of target compounds. The trifluoromethyl group enhances chemical stability, metabolic stability, and binding selectivity .
Pharmacological Applications
This compound is noted for its role as an intermediate in synthesizing Enalapril-d3 Hydrochloride, an antihypertensive agent that functions as an angiotensin-converting enzyme (ACE) inhibitor . This association highlights its relevance in treating hypertension and related cardiovascular conditions.
Case Studies and Experimental Data
- Inhibition Studies : Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes involved in metabolic pathways. For instance, studies on ABHD inhibitors suggest that modifications to the phenyl group can enhance potency against specific hydrolases .
- Toxicity Assessments : While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity to organisms such as E. coli and Daphnia magna, indicating the need for further studies on environmental safety and biological interactions .
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNHUAEPSYCRU-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446233 | |
Record name | Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88767-98-0 | |
Record name | Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.